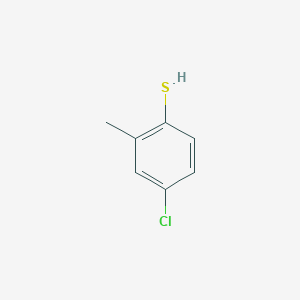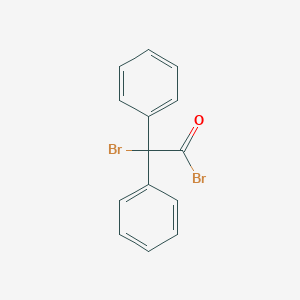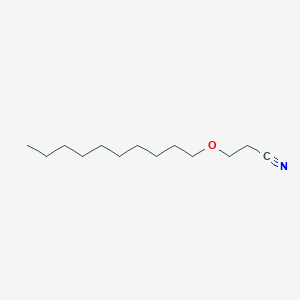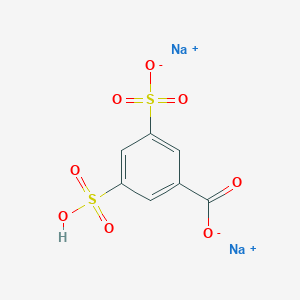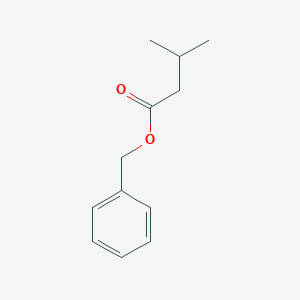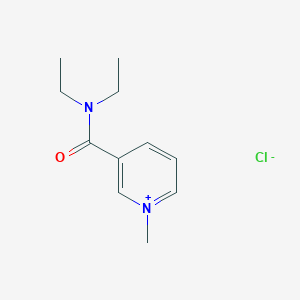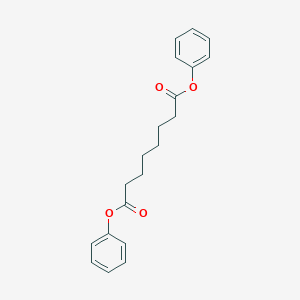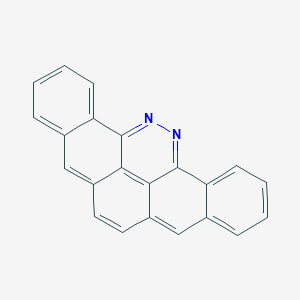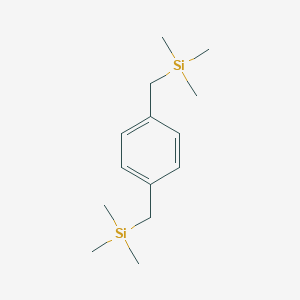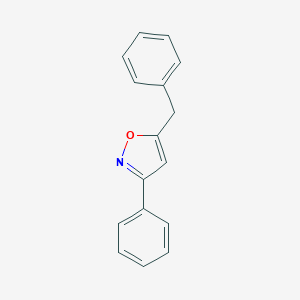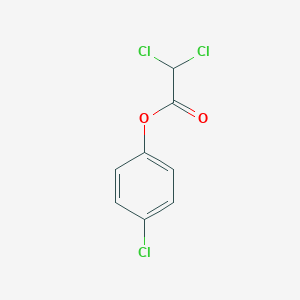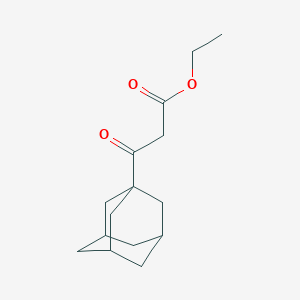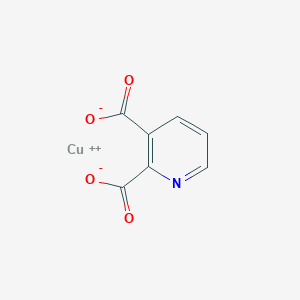
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) is a coordination compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as CuPDC and is synthesized through a simple reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid.
Mecanismo De Acción
The mechanism of action of CuPDC is not fully understood. However, it is believed that the compound may act by disrupting the function of enzymes that are essential for the growth and survival of microorganisms or cancer cells. In addition, CuPDC may also act by inducing oxidative stress and DNA damage in these cells.
Efectos Bioquímicos Y Fisiológicos
CuPDC has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity against a variety of cancer cell lines. In addition, CuPDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CuPDC is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers who are working on a tight budget. In addition, CuPDC exhibits good stability and can be stored for long periods of time without significant degradation. However, one of the main limitations of CuPDC is its low solubility in nonpolar solvents, which can make it difficult to work with in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on CuPDC. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another possible direction is the investigation of the compound's potential applications in drug delivery and imaging. In addition, more studies are needed to fully understand the mechanism of action of CuPDC and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of CuPDC is a straightforward process that involves the reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid in a solvent such as water or ethanol. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a blue-green crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
CuPDC has been studied for its potential applications in various fields of research, including catalysis, electrochemistry, and materials science. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CuPDC has been investigated for its antimicrobial properties and its potential use as an antitumor agent.
Propiedades
Número CAS |
18970-62-2 |
|---|---|
Nombre del producto |
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) |
Fórmula molecular |
C7H3CuNO4 |
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Otros números CAS |
18970-62-2 |
Números CAS relacionados |
89-00-9 (Parent) |
Sinónimos |
2,3-Pyridinedicarboxylic acid copper(II) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



